(azetidin-2-yl)methanesulfonamide hydrochloride
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Overview
Description
(azetidin-2-yl)methanesulfonamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of (azetidin-2-yl)methanesulfonamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methanesulfonamide group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methanesulfonamide group is then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(azetidin-2-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
(azetidin-2-yl)methanesulfonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and polymers with unique properties
Mechanism of Action
The mechanism of action of (azetidin-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(azetidin-2-yl)methanesulfonamide hydrochloride can be compared with other azetidine derivatives and similar compounds:
Azetidine-3-ylmethanesulfonamide hydrochloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different chemical properties.
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound in various applications.
Properties
CAS No. |
2703781-80-8 |
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Molecular Formula |
C4H11ClN2O2S |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
azetidin-2-ylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c5-9(7,8)3-4-1-2-6-4;/h4,6H,1-3H2,(H2,5,7,8);1H |
InChI Key |
CIOSGBWSZZSBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1CS(=O)(=O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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